SZL P1-41 vs. C1/C2/C16/C20: Superior p27 Ubiquitination Inhibition in Direct Comparative Assay
In a head-to-head in vitro ubiquitylation assay at 50 μM, SZL P1-41 (Compound #25) completely blocked p27 poly-ubiquitination, whereas early-generation Skp2 inhibitors C1, C2, C16, and C20 failed to effectively inhibit p27 ubiquitination [1]. The immunoblotting data show that while C1, C2, and C20 exhibited partial to negligible suppression of the p27-(Ub)n ladder, SZL P1-41 achieved near-complete abrogation of Skp2-mediated ubiquitination activity [1].
| Evidence Dimension | p27 poly-ubiquitination inhibition at 50 μM |
|---|---|
| Target Compound Data | Complete/near-complete inhibition of p27-(Ub)n ladder formation |
| Comparator Or Baseline | C1 (partial inhibition), C2 (negligible inhibition), C16 (minimal effect), C20 (partial inhibition) |
| Quantified Difference | SZL P1-41 superior to C1, C2, C16, and C20 in blocking Skp2 E3 ligase activity |
| Conditions | In vitro ubiquitylation assay; immunoblotting for p27-(Ub)n, Cul1, Skp2, Skp1; vehicle control 0.1% DMSO |
Why This Matters
Direct comparative evidence demonstrates SZL P1-41 is functionally superior to early Skp2 inhibitor candidates, reducing the risk of experimental failure due to insufficient target engagement.
- [1] Chan CH, Morrow JK, Li CF, et al. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression. Cell. 2013;154(3):556-568. Figure 1C. View Source
